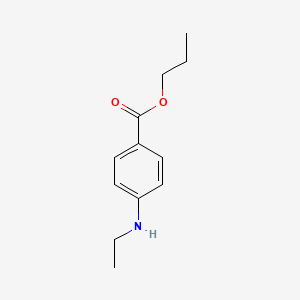![molecular formula C9H15ClO2S B15258492 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B15258492.png)
1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H15ClO2S. It is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is a common structural motif in organic chemistry. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonyl chloride reagents. One common method involves the use of 2-{bicyclo[2.2.1]heptan-2-yl}ethanol as a starting material, which is then reacted with thionyl chloride (SOCl2) to produce the sulfonyl chloride derivative . The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: It can also undergo addition reactions with various reagents, leading to the formation of new compounds with different functional groups.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and potassium carbonate (K2CO3), as well as nucleophiles like ammonia (NH3) and primary amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions but lacks the bicyclo[2.2.1]heptane ring system.
Benzenesulfonyl chloride (C6H5SO2Cl): Contains an aromatic ring and is used in the synthesis of sulfonamides and other organic compounds.
Tosyl chloride (p-CH3C6H4SO2Cl): A commonly used sulfonyl chloride with a toluene ring, often used in organic synthesis.
The uniqueness of this compound lies in its bicyclo[2.2.1]heptane ring system, which imparts specific steric and electronic properties to the compound, making it suitable for specialized applications .
Properties
Molecular Formula |
C9H15ClO2S |
|---|---|
Molecular Weight |
222.73 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c1-6(13(10,11)12)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3 |
InChI Key |
RKRKRKOBYFYLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


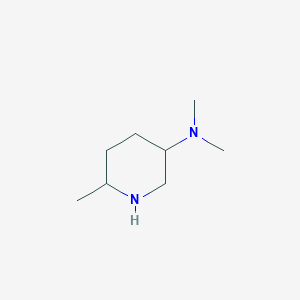
![1-[3-(Aminomethyl)oxan-3-yl]-3-(dimethylamino)propan-2-ol](/img/structure/B15258429.png)
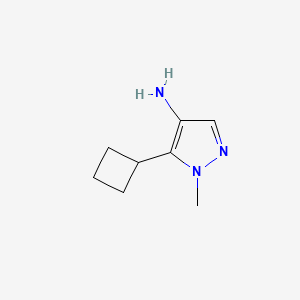

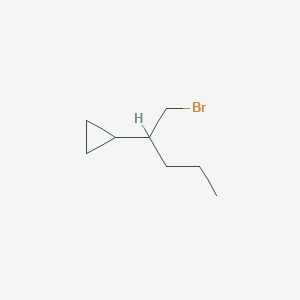


![Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15258454.png)
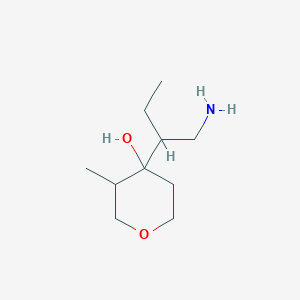
![1-[(Benzyloxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B15258466.png)

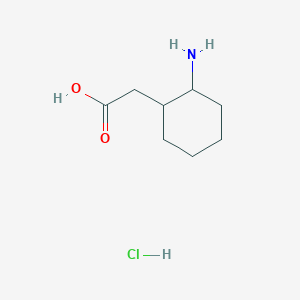
![7-(Cyclopropanesulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B15258501.png)
